molecular formula C10H18N4O2 B4940896 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No. B4940896
M. Wt: 226.28 g/mol
InChI Key: AJBWXKAHRBSIGG-UHFFFAOYSA-N
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Description

1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Scientific Research Applications

1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has been used in various scientific research applications, including as a tool for studying the role of calcium signaling in cellular processes. 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has been shown to inhibit the activity of the enzyme, NADPH oxidase, which is involved in the production of reactive oxygen species. This inhibition of NADPH oxidase activity by 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has been used to study the role of reactive oxygen species in cellular signaling pathways.

Mechanism of Action

1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has been shown to inhibit the activity of various enzymes, including NADPH oxidase, protein kinase C, and tyrosine kinases. The inhibition of these enzymes by 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione results in a decrease in the production of reactive oxygen species and the activation of various signaling pathways.
Biochemical and Physiological Effects:
1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has also been shown to inhibit the release of cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione in lab experiments is its ability to inhibit the activity of various enzymes involved in cellular signaling pathways. This allows for the study of the role of these enzymes in various cellular processes. However, one limitation of using 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research involving 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione. One area of research is the development of more specific inhibitors of NADPH oxidase, which could be used to study the role of reactive oxygen species in cellular signaling pathways. Another area of research is the investigation of the potential therapeutic applications of 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione in diseases such as cancer and inflammation.
Conclusion:
In conclusion, 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione could lead to the development of new therapeutic treatments for various diseases.

Synthesis Methods

The synthesis of 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves the reaction of imidazole-2-carboxylic acid with propylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione. This synthesis method has been used in various studies to produce 1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione in large quantities for scientific research.

properties

IUPAC Name

3,6-dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-5-13-7-8(12-9(13)15)14(6-4-2)10(16)11-7/h7-8H,3-6H2,1-2H3,(H,11,16)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBWXKAHRBSIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2C(NC1=O)N(C(=O)N2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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